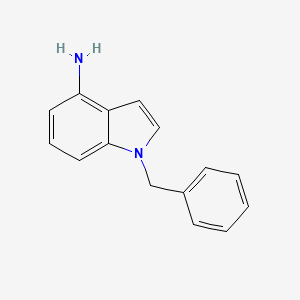

1-benzyl-1H-indol-4-amine

Description

1-Benzyl-1H-indol-4-amine is a substituted indole derivative characterized by a benzyl group at the indole nitrogen (position 1) and an amine group at position 4 of the indole ring. Structurally analogous compounds, however, have been synthesized and evaluated for biological activities such as enzyme inhibition (e.g., indoleamine 2,3-dioxygenase-1, IDO1) and receptor modulation .

The compound’s synthesis likely involves benzylation of indole precursors followed by functionalization at position 2.

Properties

IUPAC Name |

1-benzylindol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c16-14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEHMLGBGHNYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indol-4-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with aldehydes or ketones under acidic conditions to form indoles . Another method includes the palladium-catalyzed cross-coupling reactions, which provide a versatile route to synthesize indole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-indol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-quinones.

Reduction: Reduction reactions can convert it into different hydrogenated indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Indole-quinones.

Reduction: Hydrogenated indole derivatives.

Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Scientific Research Applications

Anticancer Activity

1-benzyl-1H-indol-4-amine has been investigated for its anticancer properties. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines, particularly A549 lung cancer cells. The compound showed dose-dependent cytotoxicity, with significant morphological changes indicative of apoptosis observed at higher concentrations .

Case Study:

- Research Findings: Treatment with this compound derivatives resulted in increased cell death and G0/G1 phase arrest in A549 cells, highlighting its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes relevant to various diseases. For instance, it acts as a tyrosinase inhibitor, which is crucial for melanin synthesis and has implications in skin-lightening products .

Case Study:

- Tyrosinase Inhibition: Formulations containing this compound significantly reduced melanin production in vitro, suggesting efficacy in cosmetic applications aimed at hyperpigmentation .

Antimicrobial Properties

Emerging research indicates that this compound may possess antimicrobial properties, making it a candidate for treating infections caused by resistant bacterial strains. Preliminary studies have shown moderate antibacterial activity against several pathogens .

Case Study:

- Antimicrobial Activity: In vitro tests revealed that the compound exhibited activity against multiple bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Cosmetics Industry

Given its tyrosinase inhibition properties, this compound is valuable in the cosmetics industry for developing skin-lightening agents. Its ability to inhibit melanin production positions it as a key ingredient in formulations targeting hyperpigmentation .

Summary of Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction: Interaction with cancer cell pathways leading to programmed cell death.

- Enzyme Inhibition: Binding to active sites of enzymes like tyrosinase, preventing substrate conversion and affecting biological processes.

Mechanism of Action

The mechanism of action of 1-benzyl-1H-indol-4-amine involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Benzyl Group: Electron-donating groups (e.g., 4-OCH₃) enhance solubility and may influence receptor binding, as seen in 1-(4-methoxybenzyl)-1H-indol-6-amine, which showed clean NMR spectra indicative of stable synthesis .

Amine Position :

- The 4-amine position in this compound may alter hydrogen-bonding interactions compared to 5- or 6-amine derivatives. For example, 1-(4-methoxybenzyl)-1H-indol-5-amine (22d) exhibited distinct ¹H NMR shifts (δ 6.36–7.12 ppm) due to electronic redistribution .

Core Heterocycle Modifications :

- Replacement of indole with benzimidazole (e.g., 1-methyl-1H-benzimidazol-4-amine) introduces a fused ring system, altering π-stacking interactions and basicity .

Complex Derivatives :

- Schiff base derivatives (e.g., 4-methoxybenzyl-[1-(2-methoxymethyl-allyl)-1H-indol-3-ylmethylene]-amine) highlight the scaffold’s adaptability for designing multifunctional molecules .

Biological Activity

1-Benzyl-1H-indol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has indicated its potential in various therapeutic applications, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

This compound interacts with multiple biological targets, primarily through:

- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule formation essential for cell division. This action leads to apoptosis in various cancer cell lines, including BT-474, HeLa, and MCF-7 cells.

- Enzyme Inhibition : It has been shown to inhibit tyrosinase, an enzyme critical for melanin synthesis, which highlights its potential in cosmetic applications for skin lightening.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have explored the efficacy and mechanisms of this compound:

- Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant growth inhibition of cancer cell lines. The compound induced G2/M phase arrest and apoptosis through caspase activation.

- Antimicrobial Properties : In vitro assays showed that this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

- Tyrosinase Inhibition : Research indicated that this compound effectively inhibited tyrosinase activity in a dose-dependent manner, suggesting its application in skin whitening formulations.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

Absorption and Distribution

The compound is absorbed through oral administration and distributed to various tissues. Its affinity for specific cellular compartments influences its biological efficacy.

Metabolism

Metabolic studies indicate that this compound undergoes biotransformation primarily via cytochrome P450 enzymes, impacting its pharmacological profile and safety .

Toxicity Profile

Toxicological assessments reveal that while the compound exhibits promising therapeutic effects, further studies are needed to evaluate its long-term safety and potential side effects in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.